molecular formula C22H20N4O3S3 B2993945 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 1021225-94-4

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2993945
CAS No.: 1021225-94-4
M. Wt: 484.61
InChI Key: NDUXTEKNMKDQCZ-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide , with the CAS number 1021225-94-4 , belongs to a class of thiazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC22H20N4O3S3
Molecular Weight484.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The structural complexity of this compound is characterized by the presence of multiple functional groups, including a thiazolo[4,5-d]pyrimidine core and an ethoxyphenyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally similar to This compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives containing thiazole and pyrimidine rings have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitubercular Activity : A related study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting that the thiazolo-pyrimidine framework may inhibit key enzymes involved in mycolic acid biosynthesis .
  • Mechanism of Action : The mechanism often involves competitive inhibition at enzyme active sites or disruption of critical metabolic pathways in bacteria .

Anticancer Potential

Emerging data suggest that this compound may also possess anticancer properties:

  • Cell Line Studies : Preliminary investigations have indicated that certain thiazolopyrimidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Targeting Enzymatic Pathways : The ability of these compounds to bind to specific enzymes involved in cancer metabolism has been proposed as a therapeutic strategy .

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated several thiazole-pyrimidine derivatives for their antimicrobial efficacy using agar dilution methods. The most active compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like gentamicin .

Study 2: Anticancer Activity

In a recent investigation published in MDPI (2023), researchers explored the effects of similar compounds on various cancer cell lines. The study reported that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUXTEKNMKDQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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